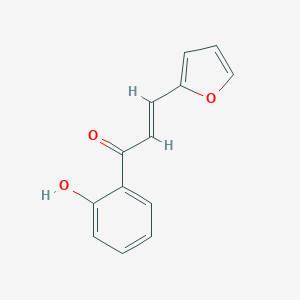
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural polyphenol compound extracted from the rhizomes of the turmeric plant (Curcuma longa). It has been used for centuries in Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
作用机制
The mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. Curcumin also has the ability to activate various transcription factors, including Nrf2 and PPAR-γ, which play a key role in the regulation of oxidative stress and inflammation.
生化和生理效应
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Curcumin has also been shown to have antimicrobial properties, which make it effective against various types of bacteria and viruses.
实验室实验的优点和局限性
One of the major advantages of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to obtain. However, one of the limitations of using 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
The potential applications of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in various fields are vast, and there are many future directions for research. Some of the areas that could be explored include the use of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in combination with other drugs to enhance its therapeutic effects, the development of new delivery systems to improve its bioavailability, and the exploration of its potential applications in the field of regenerative medicine. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one and its potential applications in various diseases.
合成方法
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method for 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one synthesis is extraction from turmeric. The rhizomes of the turmeric plant are ground and boiled in water, and the resulting extract is then purified and concentrated to obtain 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
属性
CAS 编号 |
2875-23-2 |
|---|---|
产品名称 |
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one |
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H/b8-7+ |
InChI 键 |
RTGXXLFEOHIIBM-BQYQJAHWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
其他 CAS 编号 |
2875-23-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




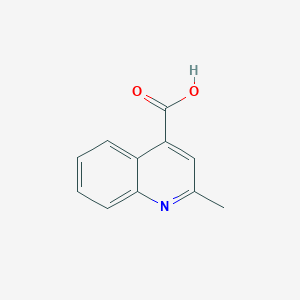
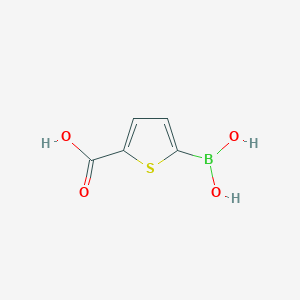
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
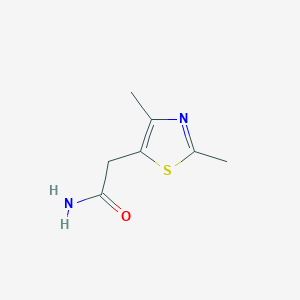
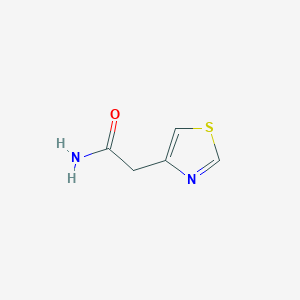
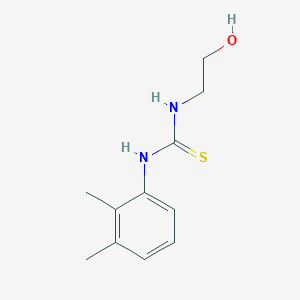

![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
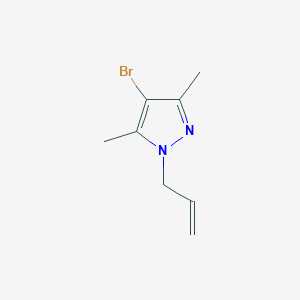
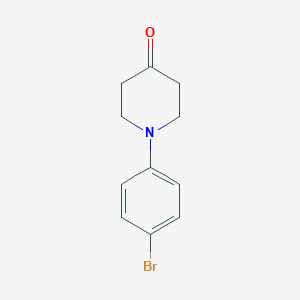
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)